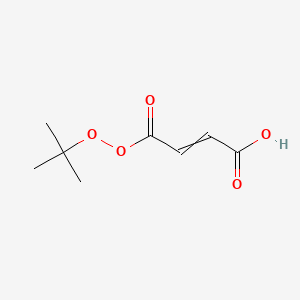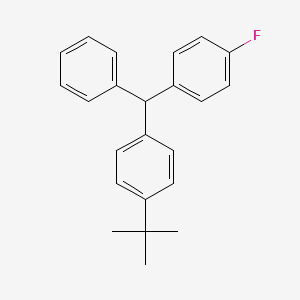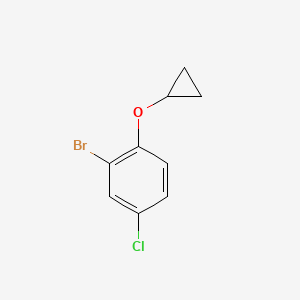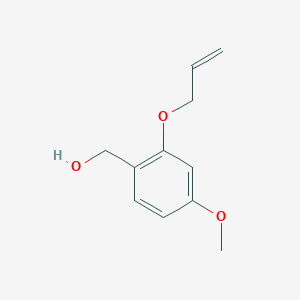
Ergocornine phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ergocornine phosphate is a crystalline ergopeptine and one of the ergot alkaloids separated from ergotoxine. It is a natural product derived from the fungus Claviceps purpurea. This compound is known for its pharmacological properties, particularly as a dopamine receptor agonist .
準備方法
Synthetic Routes and Reaction Conditions
Ergocornine phosphate can be synthesized through the hydrogenation of ergocornine. The process involves the hydrogenation of the double bonds in the lysergic acid moiety of ergocornine . The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Industrial Production Methods
Industrial production of this compound involves the fermentation of Claviceps purpurea on a suitable substrate, followed by extraction and purification of the ergot alkaloids. The extracted alkaloids are then subjected to chemical modification to obtain this compound .
化学反応の分析
Types of Reactions
Ergocornine phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form dihydrothis compound.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atoms in the ergoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Dihydrothis compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Ergocornine phosphate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of ergot alkaloids and their derivatives.
Biology: Investigated for its effects on dopamine receptors and its potential use in neurological studies.
Medicine: Explored for its potential therapeutic applications in treating conditions related to dopamine receptor dysfunction, such as Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other ergot alkaloids
作用機序
Ergocornine phosphate exerts its effects primarily through its action as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine and stimulating the receptors. This leads to various physiological effects, including modulation of neurotransmitter release and regulation of motor functions .
類似化合物との比較
Similar Compounds
Ergotamine: Another ergot alkaloid with similar pharmacological properties.
Ergocristine: Shares structural similarities with ergocornine phosphate and has similar biological activities.
Ergocryptine: Another member of the ergot alkaloid family with comparable effects
Uniqueness
This compound is unique in its specific binding affinity for dopamine receptors and its distinct pharmacokinetic profile. Compared to other ergot alkaloids, it has a unique combination of chemical stability and biological activity, making it a valuable compound for research and therapeutic applications .
特性
CAS番号 |
6030-85-9 |
|---|---|
分子式 |
C31H42N5O9P |
分子量 |
659.7 g/mol |
IUPAC名 |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;phosphoric acid |
InChI |
InChI=1S/C31H39N5O5.H3O4P/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-5(2,3)4/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);(H3,1,2,3,4)/t19-,23-,24+,26+,30-,31+;/m1./s1 |
InChIキー |
YVCZHSXMHRDXIC-CWNVUFIVSA-N |
異性体SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.OP(=O)(O)O |
正規SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B14131354.png)




![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)
![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)

![N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide](/img/structure/B14131406.png)


